Cas no 1207040-03-6 (3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea)

3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea 化学的及び物理的性質
名前と識別子
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- 3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea
- Urea, N-[4-[(methylthio)methyl]-2-thiazolyl]-N'-2-thienyl-
- 1-(4-((methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-yl)urea
- AKOS024650372
- 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea
- F2469-0401
- 1207040-03-6
- 1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea
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- インチ: 1S/C10H11N3OS3/c1-15-5-7-6-17-10(11-7)13-9(14)12-8-3-2-4-16-8/h2-4,6H,5H2,1H3,(H2,11,12,13,14)
- InChIKey: FOJZZCMYPVXJOI-UHFFFAOYSA-N
- ほほえんだ: N(C1=NC(CSC)=CS1)C(NC1SC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 285.00642550g/mol
- どういたいしつりょう: 285.00642550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 136Ų
じっけんとくせい
- 密度みつど: 1.511±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 5.88±0.70(Predicted)
3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2469-0401-40mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2469-0401-50mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
Life Chemicals | F2469-0401-75mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2469-0401-20μmol |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2469-0401-3mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2469-0401-10mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2469-0401-10μmol |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2469-0401-2μmol |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2469-0401-2mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2469-0401-4mg |
3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea |
1207040-03-6 | 90%+ | 4mg |
$99.0 | 2023-05-16 |
3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)ureaに関する追加情報
Introduction to Compound with CAS No 1207040-03-6 and Product Name: 3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea
The compound with the CAS number 1207040-03-6 and the product name 3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural composition, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure incorporates key functional groups such as the thiazole ring, the methylsulfanyl moiety, and the urea linkage, which collectively contribute to its distinct chemical properties and biological activities.
Recent studies have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The thiazole core is a well-known pharmacophore found in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The presence of the methylsulfanyl group in this compound enhances its interaction with biological targets, potentially leading to improved binding affinity and efficacy. Furthermore, the incorporation of a thiophen-2-yl substituent introduces additional layers of complexity, influencing both the electronic and steric properties of the molecule.
In the realm of medicinal chemistry, the development of new scaffolds is crucial for overcoming resistance mechanisms and enhancing drug specificity. The compound in question exhibits a promising profile as a lead candidate for further optimization. Its dual functionality, combining the urea moiety with the thiazole-thiophene system, positions it as a versatile building block for designing molecules with tailored biological activities. This has been particularly relevant in the search for novel treatments against various diseases, including cancer and infectious disorders.
Advances in computational chemistry have enabled researchers to predict the biological behavior of such compounds with greater accuracy. Molecular modeling studies suggest that 3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea may interact with specific protein targets through hydrogen bonding and hydrophobic interactions. These interactions are critical for modulating enzymatic activity and signal transduction pathways. The compound's potential to disrupt disease-related pathways has been a focal point of recent investigations, particularly in oncology where it shows promise as an inhibitor of key kinases involved in tumor growth.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as nucleophilic substitution and cyclization play pivotal roles in constructing the desired framework. The use of advanced synthetic methodologies has allowed chemists to explore variations of this core structure, leading to a library of derivatives with enhanced pharmacological properties. This approach underscores the importance of interdisciplinary collaboration between organic chemists and biologists in accelerating drug discovery processes.
Evaluation of the compound's pharmacokinetic profile is essential for determining its suitability for clinical development. Preliminary studies indicate that it exhibits good solubility and stability under physiological conditions, which are critical factors for oral bioavailability. Additionally, its metabolic stability suggests that it may have a prolonged half-life upon administration, potentially reducing dosing frequency. These attributes make it an attractive candidate for further preclinical testing.
The role of urea derivatives in medicinal chemistry cannot be overstated. They have been extensively studied for their ability to act as scaffolds in drug design due to their versatility in forming hydrogen bonds with biological targets. In this context, the 3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea molecule represents a fusion of multiple pharmacophoric elements that could synergistically enhance its therapeutic potential. The combination of these features has sparked interest among researchers looking to develop next-generation therapeutics with improved efficacy and reduced side effects.
Future directions in research may involve exploring synthetic routes that improve scalability while maintaining high enantiomeric purity if stereochemical control is deemed necessary for biological activity. Additionally, investigating its interactions with cellular components through techniques like surface plasmon resonance (SPR) or X-ray crystallography could provide deeper insights into its mechanism of action. Such structural elucidation is vital for guiding modifications aimed at optimizing potency and selectivity.
The broader implications of this research extend beyond individual compounds to foster innovation within synthetic chemistry itself. The development of novel methodologies for constructing complex heterocyclic systems contributes to building a more robust toolkit for drug discovery pipelines. As computational power increases and machine learning algorithms become more sophisticated, virtual screening methods will likely play an even greater role in identifying promising candidates like this one before experimental validation.
In conclusion,3-{4-(methylsulfanyl)methyl-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea (CAS No 1207040-03-6) stands as a testament to how strategic molecular design can yield compounds with significant therapeutic potential. Its unique structural features position it as an exciting prospect for further exploration in both academic research laboratories and industrial settings focused on developing new medicines that address unmet medical needs across various therapeutic areas.
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